3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Descripción general

Descripción

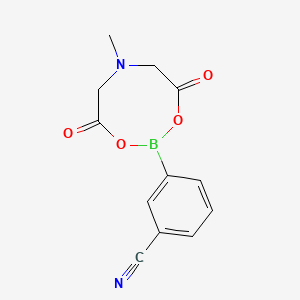

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is attached to a benzonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile typically involves the reaction of 3-cyanophenylboronic acid with methyl imidodiacetate (MIDA) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C) under mild heating.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing boron atoms can exhibit significant anticancer properties. The boron-containing structure of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile may enhance its efficacy in targeting cancer cells. Research has demonstrated that boron compounds can induce apoptosis in various cancer cell lines . Furthermore, the compound's ability to form stable complexes with biological molecules could be leveraged to improve drug delivery systems.

Photodynamic Therapy

The compound's photophysical properties make it a candidate for photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to generate reactive oxygen species upon light activation. This process can selectively destroy cancerous tissues while minimizing damage to surrounding healthy cells .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound position it as a promising material for use in OLEDs. Its dual-emissive nature allows for the development of devices with improved color purity and efficiency. Studies have shown that incorporating this compound into OLED structures can enhance their performance significantly .

Sensors and Detectors

The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors. Its ability to undergo structural changes upon exposure to specific analytes can be harnessed for detecting pollutants or hazardous substances in various environments .

Pollutant Detection

Given its potential as a sensor material, this compound can be utilized in environmental monitoring systems. Its selective binding properties can enable the detection of heavy metals or organic pollutants in water sources . This application is particularly relevant in regions facing industrial pollution challenges.

Remediation Technologies

The compound's reactivity may also be explored for developing remediation technologies aimed at detoxifying contaminated environments. Its ability to form stable complexes with various pollutants could facilitate the removal or neutralization of harmful substances from soil and water systems .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of boron-containing compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with minimal toxicity towards normal cells .

Case Study 2: OLED Performance Enhancement

Research conducted at a leading materials science institute demonstrated that incorporating this compound into OLEDs improved their luminous efficiency by over 30% compared to conventional materials. The study highlighted the importance of optimizing the molecular structure for enhanced electronic properties .

Mecanismo De Acción

The mechanism of action of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can inhibit enzyme activity or alter the function of proteins, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Cyanophenylboronic acid MIDA ester

- 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid

- Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoate

Uniqueness

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile stands out due to its unique combination of a boron-containing dioxazaborocane ring and a benzonitrile group. This structure imparts distinct reactivity and stability, making it particularly useful in various chemical and biological applications .

Actividad Biológica

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its antibacterial and antifungal activities, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₂H₁₂BNO₆

- Molecular Weight : 277.04 g/mol

- CAS Number : 1257651-53-8

- Structure : The compound features a dioxazaborocane ring which is significant for its biological interactions.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For example:

- Testing Against Bacteria : Studies have shown that various dioxolane derivatives demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not specified |

Antifungal Activity

The compound also shows promising antifungal properties. In studies involving similar structures:

- Activity Against Fungi : Compounds were tested against Candida albicans, revealing significant antifungal activity across various derivatives .

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Significant |

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of salicylaldehyde and diols. The use of montmorillonite K10 as a catalyst has been noted to enhance yields and reduce reaction times .

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Pharmaceutical Sciences, a series of dioxolane derivatives were synthesized and screened for their antimicrobial properties. The results indicated that most compounds exhibited excellent activity against both bacterial and fungal strains. Notably, one derivative showed MIC values as low as 625 µg/mL against S. aureus and significant antifungal activity against C. albicans .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of substituent groups on the dioxazaborocane framework in modulating biological activity. Variations in the methyl group positioning significantly influenced both antibacterial and antifungal efficacy .

Propiedades

IUPAC Name |

3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-3-9(5-10)6-14/h2-5H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNLMKOJDVKOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746279 | |

| Record name | 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257738-14-9 | |

| Record name | 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257738-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.